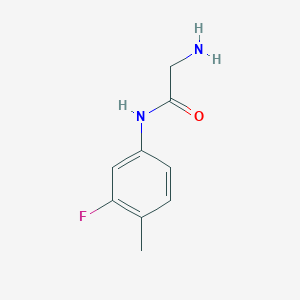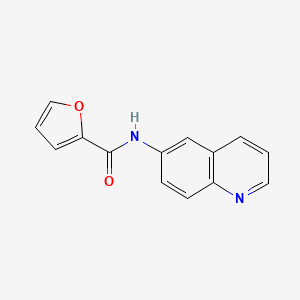![molecular formula C22H26N4O3 B12494884 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Another compound with similar structural features and potential biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: A related compound used in the synthesis of bioactive molecules.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H26N4O3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-13-7-9-18(11-14(13)2)26-16(4)21(24-25-26)22(27)23-15(3)17-8-10-19(28-5)20(12-17)29-6/h7-12,15H,1-6H3,(H,23,27) |
Clave InChI |
GSFLXIWSPIFDDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494803.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)

![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)
![6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
